2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine
Description
2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine is a pyrimidine derivative featuring a sulfanyl (-S-) linker at the 2-position of the pyrimidine ring, connected to a 2-(piperidin-2-yl)ethyl group. The piperidine moiety introduces a nitrogen-containing heterocycle, which is often associated with enhanced bioavailability and receptor-binding capabilities in medicinal chemistry. This compound’s molecular formula is C₁₁H₁₆N₄S, with a molecular weight of 236.34 g/mol. Its structure combines the aromatic pyrimidine core with a flexible aliphatic chain and a secondary amine in the piperidine ring, making it a versatile candidate for pharmacological and materials science applications .
Properties
Molecular Formula |
C11H17N3S |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-(2-piperidin-2-ylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C11H17N3S/c1-2-6-12-10(4-1)5-9-15-11-13-7-3-8-14-11/h3,7-8,10,12H,1-2,4-6,9H2 |
InChI Key |
YZOMIMDAAKNANM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCSC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine and ethylsulfanyl intermediates. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with 2-(piperidin-2-yl)ethanethiol under basic conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidine Derivatives
8-Piperidinyl Pyrimidine (Compound 5)
- Structure : Direct attachment of a piperidine ring to the pyrimidine at the 8-position.
- Key Differences : Unlike the target compound, this lacks the sulfanyl linker and the ethyl spacer. The absence of these groups reduces conformational flexibility and alters electronic interactions.
- Properties : Melting point (150–152°C) is lower than sulfanyl-linked analogs, likely due to reduced polarity .
Ethyl 2-{[4-(Pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate
- Structure : Features a pyridinyl group at the 4-position of pyrimidine and an ester-functionalized sulfanyl chain.
- The ester group increases hydrophobicity compared to the target compound’s piperidine-ethyl chain.
- Applications : Such esters are often prodrug candidates due to their hydrolytic stability .
2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine
- Structure : A nitrobenzyl group attached via sulfanyl to pyrimidine.
- Key Differences : The electron-withdrawing nitro group decreases pyrimidine’s electron density, affecting reactivity in nucleophilic substitutions. This contrasts with the electron-donating piperidine in the target compound.
- Synthetic Utility : Nitro groups are often reduced to amines for further functionalization .
Functional Group Comparisons
Sulfanyl vs. Sulfonyl Groups
- Example : 4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine (Compound 9)
- Structure : Contains a sulfonyl (-SO₂-) group linking a 4-methylpiperidine to a phenyl-pyrimidine system.
- Key Differences : Sulfonyl groups are stronger electron-withdrawing than sulfanyl, significantly altering the pyrimidine’s electronic environment. This increases acidity of adjacent protons and reduces nucleophilicity.
- Applications : Sulfonyl groups enhance metabolic stability but may reduce membrane permeability .
Thioether vs. Ether Linkages
- Example: Bis{2-[(2-chloroethyl)sulfanyl]ethyl} ether Structure: A bis-thioether with chloroethyl chains. Key Differences: The absence of a pyrimidine ring limits aromatic interactions. Toxicity Profile: Alkylating agents are often cytotoxic, highlighting the importance of structural nuances in safety .
Pharmacologically Active Analogs
Cangrelor
- Structure : A 5'-adenylic acid derivative with sulfanyl and trifluoropropyl groups.
- Key Differences : While both compounds feature sulfanyl linkers, Cangrelor’s nucleotide backbone and phosphonic anhydride groups target platelet aggregation, unlike the pyrimidine-based target compound.
- Therapeutic Insight : Demonstrates the role of sulfanyl groups in modulating pharmacokinetics and target specificity .
Melting Points and Solubility
- The target compound’s melting point is anticipated to be intermediate (e.g., ~160–180°C) based on analogs like 8-piperidinyl pyrimidine (150–152°C) and pyrimidin-8-yl sulfanyl acetanilide (192–194°C) .
- The piperidine-ethyl chain likely improves solubility in polar aprotic solvents compared to purely aromatic derivatives.
Biological Activity
The compound 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine is a pyrimidine derivative featuring a piperidine moiety, which suggests potential pharmacological activities. Pyrimidines are known for their diverse biological properties, including antimicrobial, anticancer, and antiviral activities. This article delves into the biological activity of this specific compound, supported by relevant research findings and case studies.
The biological activity of 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can disrupt various metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors, altering intracellular signaling cascades.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through the activation of apoptotic pathways.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of novel pyrimidinones that demonstrated potent antimicrobial effects against various bacterial strains. The presence of the sulfanyl group in 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine enhances its interaction with microbial targets, potentially leading to increased efficacy against pathogens .
Anticancer Potential
The anticancer activity of pyrimidine derivatives has been extensively documented. For instance, compounds with similar structures have shown the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of critical signaling pathways related to cell survival and proliferation .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (vulvar carcinoma) | 5.0 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 3.5 | Cell cycle arrest |
| 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine | MCF7 (breast cancer) | TBD | TBD |
Antiviral Activity
Pyrimidines have also been studied for their antiviral properties. Some derivatives have shown effectiveness against RNA viruses, which could be relevant for developing treatments for viral infections. The ability to inhibit viral replication can be linked to the structural features of these compounds that allow them to interfere with viral enzymes or host cell receptors .
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrimidine derivatives, including those structurally related to 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications in the side chains significantly enhanced antimicrobial activity, suggesting that further optimization could yield more effective agents .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines (MCF7) demonstrated that compounds similar to 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine could reduce cell viability significantly at low concentrations, indicating potential for therapeutic use in oncology .
- Antiviral Screening : Research into antiviral activity revealed that pyrimidine derivatives could inhibit replication of certain viruses in vitro. This highlights the versatility of such compounds in addressing infectious diseases beyond bacterial infections .
Q & A
Q. Example Workflow :
DFT Simulation : Calculate energy barriers for S-alkylation vs. competing side reactions.
ML Prediction : Prioritize solvents with high dielectric constants for thiol activation.
Experimental Validation : Test top-predicted conditions and iterate.
Advanced: What strategies resolve contradictions in biological activity data for pyrimidine derivatives?
Methodological Answer:
Contradictions (e.g., COX-1 vs. COX-2 selectivity) arise from assay variability or structural nuances. Solutions include:
- Comparative Studies : Standardize assays (e.g., enzyme inhibition IC₅₀) across labs, as seen in pyrimidine-based anti-inflammatory research .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., sulfanyl vs. methyl groups) and correlate with activity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., 2002–2024) to identify trends, adjusting for variables like cell type or concentration .
Q. Case Study :
- COX Inhibition : Pyrimidine derivatives with electron-withdrawing groups show higher COX-2 selectivity (IC₅₀: 0.5 µM vs. COX-1 IC₅₀: 5 µM) .
Basic: What safety protocols are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
- Waste Disposal : Segregate thioether-containing waste for specialized treatment to prevent environmental release .
- Emergency Response : Neutralize spills with 10% sodium bicarbonate solution .
Q. Risk Codes :
Advanced: How can researchers design experiments to explore novel applications in drug discovery?
Methodological Answer:
- Target Identification : Screen against kinase or GPCR libraries, leveraging pyrimidine’s affinity for ATP-binding pockets .
- In Silico Docking : Use AutoDock or Schrödinger to predict binding modes with targets like EGFR or PARP .
- ADMET Profiling : Assess permeability (Caco-2 assay), metabolic stability (human liver microsomes), and toxicity (AMES test) early in development .
Q. Example Protocol :
Synthesis : Prepare derivatives with varied sulfanyl substituents.
In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, A549).
Mechanistic Studies : Use Western blotting to confirm target modulation (e.g., p-EGFR inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
